Imepitoin (awd 131-138)
Description
Chemical Structure and Functional Groups
Imepitoin’s structure includes:
- 4-Chlorophenyl group : Enhances lipophilicity for CNS penetration.
- Morpholine ring : Contributes to receptor binding affinity.
- Imidazolone core : Stabilizes the molecule and enables GABAA receptor interaction.
| Structural Feature | Role in Pharmacology |
|---|---|
| 4-Chlorophenyl substituent | Facilitates blood-brain barrier crossing |
| Morpholine moiety | Modulates receptor binding kinetics |
| Imidazolone ring system | Contributes to partial agonist activity |
Nomenclature and Classification
- IUPAC Name : 1-(4-Chlorophenyl)-4-(4-morpholinyl)-2,5-dihydro-1H-imidazol-2-one.
- ATCvet Code : QN03AX90 (Other antiepileptics).
- Therapeutic Class : Anticonvulsant; anxiolytic (veterinary use).
Regulatory Status and Veterinary vs. Human Applications
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKULYZXODKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Polymorphic Outcomes
Imepitoin’s crystallization exhibits pronounced solvent dependence, with polar protic and aprotic solvents yielding distinct solid forms. Systematic studies using acetone, ethanol, n-propanol, methanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and xylene revealed that only xylene produced a novel polymorph (Form II), while other solvents reproduced the commercially available Form I. The solvent’s polarity and molecular interactions critically influence nucleation dynamics. For instance, polar protic solvents like ethanol promote hydrogen bonding with imepitoin’s morpholine and imidazolone moieties, stabilizing Form I. In contrast, xylene’s nonpolar nature favors stacking interactions between aromatic rings, enabling Form II crystallization.
Table 1: Solvent Properties and Crystallization Outcomes
| Solvent | Polarity (ET30) | Outcome |
|---|---|---|
| Xylene | 33.1 | Polymorph II |
| Ethanol | 51.9 | Polymorph I |
| Acetone | 42.2 | Polymorph I |
| DMSO | 45.1 | Polymorph I |
Xylene-Mediated Polymorph II Synthesis
Polymorph II is obtained by dissolving imepitoin in hot xylene (120–140°C) under reflux, followed by slow cooling to 25°C. The metastable Form II crystallizes as block-like aggregates with sub-micron surface particles, distinguishable via scanning electron microscopy (SEM). X-ray powder diffraction (XRPD) confirms its monoclinic P2₁/c structure (a = 14.8687 Å, b = 7.2434 Å, c = 12.5592 Å, β = 107.56°), featuring planar molecular stacking along the b-axis. Despite thermodynamic monotropy (Form II irreversibly converts to Form I upon heating), Form II remains stable at ambient conditions for over a year, making it industrially viable.
Micronization and Particle Engineering
Grinding-Induced Particle Size Reduction
Micronization, a critical step in drug formulation, reduces imepitoin’s particle size to enhance dissolution rates. Mechanical grinding transforms Form I crystals (200–500 µm platelets) into rod-shaped particles (1–10 µm) without inducing polymorphic transitions. XRPD analysis post-grinding confirms crystallinity retention, though peak intensity reductions suggest lattice strain.
Table 2: Particle Size Distribution Pre- and Post-Micronization
| Parameter | ImeTQ (Raw) | ImeGR (Micronized) |
|---|---|---|
| Average Size | 250 µm | 5 µm |
| Morphology | Platelets | Rods/Platelets |
Alternative Preparation Techniques
Sonication and Quenching
Sonication of imepitoin suspensions in ethanol or acetone failed to induce new polymorphs, yielding only Form I. Similarly, rapid quenching of molten imepitoin (250°C) into liquid nitrogen produced amorphous solids that recrystallized to Form I upon heating, underscoring Form I’s thermodynamic dominance.
Characterization of Prepared Forms
Thermal Analysis
Differential scanning calorimetry (DSC) of Form II shows an exothermic peak at 230°C, corresponding to its irreversible transition to Form I, which melts at 256°C with decomposition. Thermogravimetric analysis (TGA) corroborates this, with Form II exhibiting 0.5% mass loss up to 230°C, while Form I shows 2% loss at 256°C due to decomposition.
Table 3: Thermal Properties of Imepitoin Polymorphs
| Polymorph | Melting Point (°C) | ΔH (kJ/mol) | Mass Loss (%) |
|---|---|---|---|
| Form I | 256 | 98.4 | 2.0 |
| Form II | — | — | 0.5 |
Spectroscopic and Microscopic Profiling
FT-IR spectra of Form II display redshifted N-H stretches (3250 cm⁻¹ vs. 3280 cm⁻¹ in Form I), indicating weaker hydrogen bonding. SEM imaging reveals Form II’s block-like crystals with textured surfaces, contrasting Form I’s smooth platelets.
X-ray Diffraction and Crystal Structure
Synchrotron XRPD resolved Form II’s crystal structure, highlighting C-H···O and C-H···N interactions distinct from Form I. For example, the O2···H6 distance in Form II (2.45 Å) is shorter than in Form I (2.62 Å), suggesting stronger hydrogen bonding.
Industrial and Pharmaceutical Considerations
Form I remains the preferred commercial form due to its thermodynamic stability, but Form II’s prolonged metastability offers alternative formulation strategies. Solvent selection during crystallization must balance yield, polymorphism, and environmental factors, with xylene emerging as optimal for Form II. Micronization processes require stringent control to prevent amorphization or polymorphic contamination .
Chemical Reactions Analysis
Types of Reactions
Imepitoin (awd 131-138) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiepileptic Efficacy
Imepitoin has been extensively studied for its effectiveness in reducing seizure frequency in dogs with idiopathic epilepsy. Key findings from various studies include:
- Efficacy in Newly Diagnosed Dogs : A study demonstrated that administering imepitoin at a dose of 30 mg/kg twice daily significantly reduced the monthly seizure frequency compared to lower doses . Over a 12-week period, dogs receiving this dosage exhibited marked improvements in seizure control.
- Combination Therapy : Research has shown that imepitoin can be effectively combined with phenobarbital, particularly for dogs resistant to monotherapy. In one cohort, over one-third of dogs achieved more than a 50% reduction in seizure frequency when combining these treatments .
- Long-Term Safety : A multicenter study confirmed that imepitoin is well tolerated over extended periods, with no significant adverse effects on liver enzymes compared to phenobarbital, which often causes hepatotoxicity .
Anxiolytic Effects
Beyond its anticonvulsant properties, imepitoin has been investigated for its potential to alleviate anxiety-related behaviors in dogs:
- Noise Aversion : Imepitoin has been shown to reduce anxiety during noise events such as thunderstorms and fireworks when administered prophylactically . A pilot study indicated that doses ranging from 10 to 30 mg/kg effectively decreased fear responses during storm seasons.
- Behavioral Applications : In an open-label trial, imepitoin was used as an adjunct therapy for dogs exhibiting fear and anxiety. The results suggested significant improvements in behavior scores associated with anxiety when imepitoin was administered .
Case Study 1: Efficacy in Newly Diagnosed Epilepsy
A clinical trial involving client-owned dogs with newly diagnosed idiopathic epilepsy assessed the efficacy of imepitoin. Dogs were randomized to receive either a high dose (30 mg/kg BID) or a low dose (1 mg/kg BID) over 12 weeks. The high-dose group showed a statistically significant reduction in seizure frequency, highlighting imepitoin's potential as a first-line treatment for newly diagnosed cases .
Case Study 2: Combination Therapy for Refractory Epilepsy
In a study involving dogs with refractory idiopathic epilepsy, imepitoin was added to existing phenobarbital therapy. The results indicated that this combination led to significant reductions in seizure frequency for many dogs, particularly those previously considered drug-resistant . This case underscores the versatility of imepitoin as an adjunct treatment option.
Summary of Findings
The research indicates that imepitoin provides a safe and effective treatment option for both epilepsy and anxiety disorders in dogs. Its dual action as an anticonvulsant and anxiolytic expands its utility in veterinary practice.
| Application | Efficacy | Safety Profile |
|---|---|---|
| Antiepileptic | Significant reduction in seizure frequency | Well tolerated; minimal adverse effects |
| Anxiety Reduction | Decreased fear responses during noise events | Low incidence of side effects |
| Combination Therapy | Enhanced efficacy when combined with phenobarbital | Favorable compared to traditional AEDs |
Mechanism of Action
The mechanism of action of Imepitoin (awd 131-138) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Imepitoin is primarily compared to phenobarbital and potassium bromide, the mainstays of canine epilepsy treatment. Key differences in efficacy, safety, and pharmacological properties are summarized below:
Efficacy
Key Findings :
- In a multicenter trial (n=226 dogs), imepitoin (10–30 mg/kg BID) achieved seizure control comparable to phenobarbital, with 60–70% responder rates .
- As an adjunct to phenobarbital, imepitoin reduced monthly seizure frequency by ≥50% in 36–42% of dogs with refractory epilepsy .
Key Findings :
- In a 26-week safety study, imepitoin at 90 mg/kg BID (3× the therapeutic dose) was well-tolerated without adverse histopathological changes .
Pharmacological Advantages
- Therapeutic Index : Imepitoin’s anxiolytic doses in rodents are 10× lower than doses causing sedation, unlike benzodiazepines .
- Metabolic Stability: No impact on thyroid hormones (T4, TSH) or lipid metabolism, unlike phenobarbital, which alters thyroxine levels .
- Formulation Stability : Imepitoin exhibits a single crystalline polymorph (Pbc space group), ensuring consistent bioavailability across manufacturing processes .
Limitations
- 0% placebo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
